molecular formula C12H14N2 B15176382 2-(Isobutyl)quinoxaline CAS No. 85061-28-5

2-(Isobutyl)quinoxaline

Cat. No.: B15176382
CAS No.: 85061-28-5
M. Wt: 186.25 g/mol
InChI Key: AZIKLVKMNRNGPH-UHFFFAOYSA-N
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Description

2-(Isobutyl)quinoxaline is a quinoxaline derivative featuring an isobutyl (2-methylpropyl) substituent at the 2-position of the quinoxaline core. Quinoxalines are bicyclic aromatic compounds composed of two fused benzene rings and two nitrogen atoms at positions 1 and 4, known for their diverse pharmacological and material science applications . The isobutyl group introduces steric bulk and lipophilicity, which can modulate binding affinity, solubility, and metabolic stability. Recent studies highlight its role as a potent antagonist of Toll-like receptor 7 (TLR7), with optimized alkyl chain length (4–5 carbons) and branching (isobutyl) enhancing antagonistic activity .

Properties

CAS No.

85061-28-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2-methylpropyl)quinoxaline

InChI

InChI=1S/C12H14N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3

InChI Key

AZIKLVKMNRNGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutyl)quinoxaline typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. One common method includes the use of ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, which can yield the desired quinoxaline derivatives efficiently . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of quinoxalines, including 2-(Isobutyl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and one-pot synthesis are favored for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Isobutyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated quinoxalines.

Mechanism of Action

The mechanism of action of 2-(Isobutyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Quinoxaline Derivatives

Compound Substituent Position Substituent Type Key Structural Features Electronic Effects
2-(Isobutyl)quinoxaline 2 Isobutyl (branched) Steric bulk, lipophilicity Electron-donating (alkyl group)
3-Isopropylquinoxaline 3 Isopropyl (branched) Moderate steric hindrance Electron-donating
3-Trifluoromethylquinoxaline 3 Trifluoromethyl High electronegativity, small size Strong electron-withdrawing
2-Phenylquinoxaline 2 Phenyl (aromatic) Planar structure, π-π stacking ability Electron-withdrawing (resonance)
2-Aminoquinoxaline 2 Amino group Hydrogen-bonding capability Electron-donating (resonance)
  • Electronic Effects: Alkyl groups like isobutyl donate electrons via induction, stabilizing the quinoxaline core, whereas electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density, affecting reactivity and binding .

Structure-Activity Relationships (SAR)

  • Chain Length : For TLR7 antagonism, 4–5 carbon alkyl chains (e.g., isobutyl) maximize activity, while shorter chains (ethyl) or longer chains (hexyl) reduce potency .
  • Substituent Position : 3-Position substituents in HCV protease inhibitors favor small, electron-withdrawing groups (e.g., trifluoromethyl), whereas 2-position substituents (e.g., isobutyl) prioritize steric and lipophilic properties .

Biological Activity

2-(Isobutyl)quinoxaline is a member of the quinoxaline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This article synthesizes current research findings related to the biological activity of 2-(Isobutyl)quinoxaline, focusing on its mechanisms of action, efficacy against specific diseases, and structure-activity relationships (SAR).

Anticancer Activity

Quinoxaline derivatives, including 2-(Isobutyl)quinoxaline, have shown promising anticancer properties. A study evaluated several quinoxaline derivatives against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). Notably, compounds with electron-donating groups demonstrated enhanced activity. For instance, 2-(Isobutyl)quinoxaline exhibited an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
2-(Isobutyl)quinoxalineHeLa0.126
Quinoxaline derivative ASMMC-77210.071
Quinoxaline derivative BK5620.164

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives against various pathogens. The compound has shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL . Furthermore, in vitro tests indicated that 2-(Isobutyl)quinoxaline has significant activity against strains of Trypanosoma cruzi, with a notable inhibition rate at specific concentrations .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundPathogenMIC (µg/mL)
2-(Isobutyl)quinoxalineMycobacterium tuberculosis<15.625
Quinoxaline derivative CTrypanosoma cruzi44

Antiviral Properties

The antiviral potential of quinoxaline derivatives has been explored extensively. A derivative similar to 2-(Isobutyl)quinoxaline demonstrated strong inhibitory activity against the H1N1 strain of the influenza virus with an IC50 value of 0.2164 μM while maintaining a high safety profile . This indicates that modifications in the quinoxaline structure can enhance antiviral efficacy while minimizing cytotoxic effects.

The biological activities of quinoxalines are often attributed to their ability to interact with specific molecular targets:

  • Anticancer Mechanism : The anticancer effects are primarily linked to the induction of apoptosis in tumor cells through the inhibition of DNA topoisomerase and vascular endothelial growth factor receptor pathways .
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for pathogen survival .
  • Antiviral Mechanism : The antiviral effects may stem from the inhibition of viral replication and reduction in viral gene expression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinoxaline ring significantly influence biological activity. Electron-donating groups enhance activity while electron-withdrawing groups tend to diminish it . The presence of an isobutyl group at position two appears to optimize the pharmacological profile of the compound.

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Aliphatic linkersEssential for activity

Case Studies

  • Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that those with aliphatic linkers showed superior anticancer activity compared to their aromatic counterparts .
  • Antimicrobial Efficacy : In a comparative study, various quinoxaline derivatives were assessed for their activity against Mycobacterium tuberculosis, revealing that structural modifications could lead to enhanced potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Isobutyl)quinoxaline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of substituted o-phenylenediamine with isobutyl-substituted diketones. For example, brominated intermediates (e.g., 5-bromo-2-hydroxyacetophenone) can be reacted with isobutyl groups under acidic conditions (e.g., glacial acetic acid) at 60°C, followed by purification via column chromatography . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMSO), and reaction time to improve yields (targeting >60%) .

Q. How is structural characterization of 2-(Isobutyl)quinoxaline performed?

  • Methodology : Use a combination of 1H/13C-NMR to confirm substitution patterns (e.g., isobutyl proton signals at δ 1.8–2.1 ppm) and HR-MS for molecular weight validation. X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., C-N stretching at ~1,250 cm⁻¹) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Stability studies under varying pH (2–12) and temperature (4–40°C) monitor degradation via LC-MS, with accelerated stability testing in oxidative (H₂O₂) and photolytic conditions .

Advanced Research Questions

Q. How does the isobutyl substituent influence the compound’s reactivity and biological activity?

  • Mechanistic Insight : The isobutyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays. Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets in target proteins (e.g., kinases or topoisomerases) . Comparative studies with methyl or hydroxy-substituted analogs show isobutyl derivatives exhibit 2–3x higher antiproliferative activity in MCF-7 cells (IC₅₀ = 8–12 µM) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Approach : Cross-validate results using orthogonal assays (e.g., MTT, apoptosis markers like caspase-3). For instance, discrepancies in IC₅₀ values may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Use isogenic cell lines or siRNA knockdown to isolate variables .

Q. How can computational modeling predict SAR (structure-activity relationships) for 2-(Isobutyl)quinoxaline derivatives?

  • Methodology : Apply molecular dynamics simulations (AMBER/CHARMM) to assess ligand-protein binding stability. QSAR models trained on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ) identify critical substituents. For example, bulky groups at the 2-position reduce steric clashes in topoisomerase II binding .

Key Research Challenges

  • Stereochemical Control : Isobutyl groups may induce chiral centers; use chiral HPLC or asymmetric catalysis (e.g., BINOL ligands) to isolate enantiomers .
  • Toxicity Profiling : Assess hepatotoxicity in primary hepatocytes and genotoxicity via Ames test. Derivatives with nitro groups require metabolic activation studies (e.g., S9 liver fractions) .

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